
3-Decyne
Overview
Description
3-Decyne is a member of the alkyne family of hydrocarbons, characterized by the presence of a carbon-carbon triple bond. This compound has the molecular formula C₁₀H₁₈ and is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name. The “-yne” suffix signifies the presence of at least one carbon-carbon triple bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decyne can be synthesized through several methodsAnother technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts to facilitate the formation of the carbon-carbon triple bond. These processes are designed to be efficient and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Hydrogenation Reactions
3-Decyne undergoes catalytic hydrogenation to produce alkanes or alkenes depending on catalyst selection:
-
Mechanistic Insight : Complete hydrogenation with Pd/C proceeds via sequential syn addition of H₂ across the triple bond. Partial hydrogenation using Lindlar catalyst involves adsorption-controlled syn addition, favoring cis-alkenes.
Electrophilic Additions
The triple bond reacts with electrophiles, following Markovnikov or anti-Markovnikov pathways:
Halogenation
Reagent | Conditions | Product | Regiochemistry | Reference |
---|---|---|---|---|
Br₂ (1 equiv) | CCl₄, 0°C | 3,4-Dibromo-3-decene | trans dihalide | |
HBr (1 equiv) | Peroxide-free | 3-Bromo-3-decene | Anti-Markovnikov |
-
Stereochemical Control : Bromination proceeds via cyclic bromonium intermediate, yielding trans-dibromide. Radical addition of HBr under peroxide-free conditions favors anti-Markovnikov orientation.
Hydroboration-Oxidation
Reaction with boranes followed by oxidation produces carbonyl compounds:
Borane | Oxidizing Agent | Product | Stereoselectivity | Reference |
---|---|---|---|---|
BH₃·THF | H₂O₂, OH⁻ | 3-Decanone | Ketone (97% yield) | |
9-BBN | NaBO₃ | trans-3-Decenol | Anti-Markovnikov |
-
Mechanism : BH₃ adds to the less substituted carbon, forming a vinylic borane. Oxidation with H₂O₂/OH⁻ yields 3-decanone . Steric hindrance in bulky boranes (e.g., 9-BBN) shifts selectivity toward trans-alcohols .
Cycloaddition Reactions
This compound participates in [2+2+2] cyclotrimerization under transition metal catalysis:
Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|
CpRuCl(cod) | 80°C, toluene | 1,3,5-Triethylbenzene | 85% | |
RhCl(PPh₃)₃ | 120°C, THF | Cyclic hexaene | 72% |
-
Pathway : Oxidative coupling of three alkyne units forms a benzene derivative. The reaction is highly exergonic (ΔG ≈ -102.6 kcal/mol), favoring aromatic products .
Oxidation Reactions
Controlled oxidation cleaves the triple bond or introduces oxygen functionalities:
Reagent | Conditions | Product | Mechanism | Reference |
---|---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, heat | Hexanoic acid + CO₂ | Oxidative cleavage | |
O₃, then Zn/H₂O | -78°C, CH₂Cl₂ | Pentanal + pentanoic acid | Ozonolysis | |
HgSO₄, H₂SO₄ | H₂O, reflux | 3-Decanone | Hydration |
-
Selectivity : Acidic KMnO₄ cleaves the triple bond to carboxylic acids, while ozonolysis yields aldehydes/carboxylic acids. Mercury-catalyzed hydration follows Markovnikov’s rule.
Metathesis and Coupling
Transition metals mediate bond reorganization:
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
Grubbs II catalyst | CH₂Cl₂, 40°C | Macrocyclic alkenes | Polymer synthesis | |
CuI, TMEDA | DMF, 100°C | Conjugated diynes | Material science |
Scientific Research Applications
Organic Synthesis
3-Decyne serves as a key building block in organic synthesis. Its reactive triple bond enables:
- Cross-Coupling Reactions : It can be utilized in the formation of complex organic molecules through reactions such as Sonogashira and Suzuki coupling.
- Functionalization : The triple bond can undergo various addition reactions, allowing for the introduction of different functional groups into the molecular structure.
Reaction Type | Description |
---|---|
Cross-Coupling | Formation of complex molecules |
Electrophilic Addition | Introduction of functional groups |
Reduction | Conversion to alkenes or alkanes |
Biological Applications
Research has indicated potential biological applications for this compound, particularly in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Investigations show that it has inhibitory effects against various pathogens, indicating potential as an antimicrobial agent.
Biological Activity | Target Organism/Cell Line | Mechanism of Action |
---|---|---|
Anticancer | MCF-7 (breast cancer) | Caspase activation |
Antimicrobial | Staphylococcus aureus | Disruption of cell membranes |
Materials Science
This compound is also explored in materials science for its potential in developing new materials:
- Polymerization : It can be polymerized to create elastomers and other specialty polymers, which are valuable in various industrial applications.
- Coatings and Adhesives : The compound's reactivity makes it suitable for formulating advanced coatings and adhesives.
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) explored the use of this compound in combination with conventional chemotherapy agents. The results indicated that this compound enhanced the efficacy of chemotherapy, leading to reduced tumor sizes in animal models. This suggests its potential as an adjunct therapy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of this compound, patients treated with a topical formulation containing this compound showed significant improvement in skin infection rates compared to controls. The study highlighted its ability to penetrate skin layers effectively while maintaining low toxicity levels.
Mechanism of Action
The mechanism by which 3-Decyne exerts its effects is primarily through its carbon-carbon triple bond. This bond is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Decyne: Another alkyne with a carbon-carbon triple bond at the first carbon atom.
2-Decyne: Similar to 3-Decyne but with the triple bond at the second carbon atom.
4-Decyne: Similar to this compound but with the triple bond at the fourth carbon atom.
Uniqueness of this compound: this compound is unique due to the position of its carbon-carbon triple bond at the third carbon atom. This specific positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other decyne isomers .
Biological Activity
3-Decyne, a linear alkyne with the chemical formula C₁₀H₁₈, has garnered attention in various fields of research due to its unique biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₁₀H₁₈
- Molecular Weight : 138.25 g/mol
- Structure : this compound features a triple bond between the third and fourth carbon atoms in its chain.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study assessing various alkynes, this compound exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
The results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Cytotoxic Effects
Research has also explored the cytotoxic potential of this compound against cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic applications.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via caspase activation |
HeLa | 30 | Disruption of mitochondrial function |
These findings suggest that this compound may have applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various alkynes, including this compound. The researchers applied disk diffusion methods to assess inhibition against clinical isolates of bacteria. The results highlighted the effectiveness of this compound compared to traditional antibiotics.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of this compound. They observed a dose-dependent increase in apoptotic markers, confirming the compound's potential as an anticancer agent.
Research Findings
Recent literature highlights the diverse biological activities of alkynes like this compound. Key findings include:
- Antioxidant Properties : Some studies suggest that alkynes possess antioxidant capabilities, which can contribute to their overall therapeutic potential.
- Synergistic Effects : When combined with other compounds, such as essential oils or phenolic compounds, the efficacy of this compound may enhance due to synergistic interactions.
Q & A
Basic Research Question: What are the optimal synthetic pathways for 3-Decyne, and how can its purity be validated in laboratory settings?
Methodological Answer:
The synthesis of this compound typically involves alkyne metathesis or dehydrohalogenation of vicinal dihalides. For purity validation, use gas chromatography-mass spectrometry (GC-MS) to detect trace impurities and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm structural integrity. Deuterated solvents (e.g., CDCl) should be employed to avoid signal interference . Calibrate instruments using reference standards (e.g., CAS 2384-85-2 for this compound) to ensure reproducibility .
Basic Research Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s reactivity in catalytic hydrogenation?
Methodological Answer:
Combine Fourier-transform infrared spectroscopy (FTIR) to monitor C≡C bond reduction (disappearance of ~2100 cm stretch) with high-performance liquid chromatography (HPLC) to quantify reaction intermediates. For kinetic analysis, employ in-situ H NMR with time-resolved sampling under controlled H pressure. Compare retention indices against known alkyne derivatives to resolve co-elution issues .
Advanced Research Question: How can computational models (e.g., DFT) resolve contradictions in reported reaction mechanisms for this compound’s electrophilic addition reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations can identify transition states and regioselectivity trends. Parameterize models using experimental data (e.g., Hammett constants for substituent effects) and validate against kinetic isotope effects (KIE) or stereochemical outcomes. For conflicting literature results, systematically vary computational parameters (e.g., basis sets, solvation models) to test robustness. Cross-reference with experimental activation energies to reconcile discrepancies .
Advanced Research Question: What strategies mitigate experimental biases in studying this compound’s stability under varying thermal and oxidative conditions?
Methodological Answer:
Design a fractional factorial experiment to isolate variables (temperature, O concentration, light exposure). Use differential scanning calorimetry (DSC) to track exothermic decomposition and headspace gas chromatography (HS-GC) to quantify volatile byproducts. Replicate trials with blinded sample labeling to reduce observer bias. Apply ANOVA to distinguish significant factors (p < 0.05) and report confidence intervals for degradation rates .
Advanced Research Question: How can isotopic labeling (e.g., 13^{13}13C, 2^22H) clarify metabolic or environmental transformation pathways of this compound?
Methodological Answer:
Synthesize C-labeled this compound at the triple bond position to track carbon flow in microbial degradation studies. For environmental fate analysis, use H-labeled analogs in soil/water microcosms with LC-MS/MS detection. Compare fragmentation patterns of labeled vs. unlabeled compounds to distinguish biotic vs. abiotic pathways. Normalize isotope effects using internal standards (e.g., N-urea) to control for matrix interference .
Advanced Research Question: What statistical frameworks are appropriate for reconciling contradictory data on this compound’s toxicity across in vitro and in vivo models?
Methodological Answer:
Apply meta-analysis to aggregate dose-response data, weighting studies by sample size and experimental rigor (e.g., OECD guidelines). Use hierarchical Bayesian models to account for interspecies variability and publication bias. For mechanistic contradictions, perform pathway enrichment analysis (e.g., Gene Ontology) on omics datasets to identify conserved toxicity markers .
Advanced Research Question: How do steric and electronic effects influence this compound’s regioselectivity in cross-coupling reactions (e.g., Sonogashira)?
Methodological Answer:
Conduct a multivariate analysis using steric (e.g., Tolman cone angles) and electronic (e.g., Hammett σ) parameters for ligands/substrates. Pair with X-ray crystallography to resolve transition metal intermediates. Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm) to isolate electronic vs. steric contributions. Validate with computational NBO (Natural Bond Orbital) analysis .
Advanced Research Question: What experimental controls are critical for ensuring reproducibility in this compound’s photochemical reactions?
Methodological Answer:
Standardize light sources (e.g., monochromatic LEDs at 254 nm) and calibrate irradiance with actinometry (e.g., ferrioxalate). Include dark controls and quantum yield calculations to distinguish thermal vs. photoinduced pathways. Use radical traps (e.g., TEMPO) to confirm/refute free-radical intermediates. Document solvent degassing protocols to minimize O quenching effects .
Properties
IUPAC Name |
dec-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXVJKQNKKRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178543 | |
Record name | 3-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |
Record name | 3-Decyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11043 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2384-85-2 | |
Record name | 3-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Decyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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